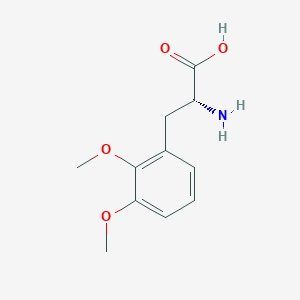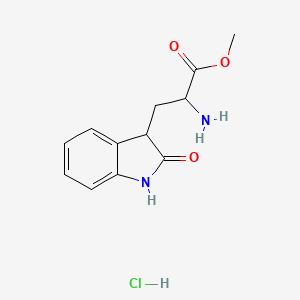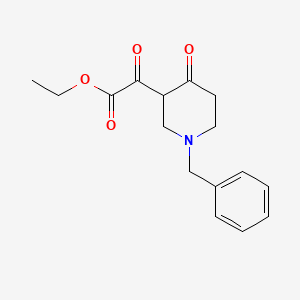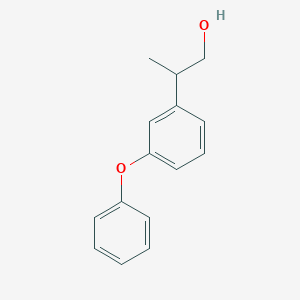
2,3-Dimethoxy-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of two methoxy groups attached to the benzene ring of the phenylalanine structure. It has the chemical formula C11H15NO4 and a molecular weight of 225.24 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-D-phenylalanine typically involves chiral synthesis techniquesThis can be achieved through specific reaction steps and conditions tailored to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 2,3-Dimethoxy-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .
科学研究应用
2,3-Dimethoxy-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
作用机制
The mechanism of action of 2,3-Dimethoxy-D-phenylalanine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the production of neurotransmitters and other biologically active compounds. The methoxy groups may also play a role in modulating the compound’s activity and interactions with other molecules .
相似化合物的比较
- 3,4-Dimethoxy-D-phenylalanine
- 2,5-Dimethoxy-D-phenylalanine
- 3,5-Dimethoxy-D-phenylalanine
Comparison: 2,3-Dimethoxy-D-phenylalanine is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other dimethoxy derivatives, it may exhibit different pharmacokinetic properties and interactions with enzymes and receptors .
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2,3-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1 |
InChI 键 |
JVBIWFOSWSUQAY-MRVPVSSYSA-N |
手性 SMILES |
COC1=CC=CC(=C1OC)C[C@H](C(=O)O)N |
规范 SMILES |
COC1=CC=CC(=C1OC)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12275443.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)


![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)

![rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane](/img/structure/B12275481.png)
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)


![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetonitrile](/img/structure/B12275496.png)


